Kallikrein-5 (KLK5) Inhibitory Activity: 4-(2-Methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine Demonstrates Moderate IC50 of 50 µM
In a primary screening assay against human Kallikrein-5 (KLK5), 4-(2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine exhibited an IC50 of 5.00E+4 nM (50 µM) [1]. This value positions the compound as a moderately potent KLK5 inhibitor relative to typical high-throughput screening (HTS) hit thresholds (e.g., IC50 ≤ 10 µM).
| Evidence Dimension | Inhibition of human Kallikrein-5 |
|---|---|
| Target Compound Data | IC50 = 5.00E+4 nM (50 µM) |
| Comparator Or Baseline | Standard HTS hit threshold: IC50 ≤ 10 µM |
| Quantified Difference | 5-fold lower potency than 10 µM threshold |
| Conditions | Biochemical assay performed by the Penn Center for Molecular Discovery (PCMD) Molecular Library Screening Center Network (MLSCN) [1] |
Why This Matters
Defines the compound's activity level in a therapeutically relevant protease target, enabling informed selection for KLK5-focused research versus other furo[2,3-d]pyrimidines that may be inactive or more potent.
- [1] BindingDB. (n.d.). BDBM41842: 4-(2-methylphenoxy)-6-phenyl-furo[2,3-d]pyrimidine. Kallikrein-5 (Human) IC50. View Source
